molecular formula C258H401N79O78 B561550 Metastin (human) CAS No. 374683-24-6

Metastin (human)

Cat. No. B561550
M. Wt: 5857.521
InChI Key: KAHDONZOCXSKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metastin (human) is a potent endogenous ligand of the kisspeptin receptor (KISS1, GPR54). It binds with high affinity to rat and human KISS1 receptors . Metastin inhibits chemotaxis, invasion, and metastasis of human melanomas and breast carcinomas .


Synthesis Analysis

Metastin stimulates aldosterone synthesis in human adrenal cells . It increases aldosterone production in both fetal neocortex adrenal cells and H295R adrenal cells, with a maximal increase seen at 100 nM . In addition, metastin increased angiotensin II (Ang II)-stimulated aldosterone production .


Molecular Structure Analysis

The molecular formula of Metastin (human) is C258H401N79O78 . Its molecular weight is 5857 g/mol .


Chemical Reactions Analysis

KiSS-1 is a human metastasis suppressor gene that suppresses metastases of human melanomas and breast carcinomas without affecting tumorigenicity . Metastin, also known as KiSS-1, is a peptide known to dramatically reduce metastasis in experimental models .


Physical And Chemical Properties Analysis

Metastin (human) has a molecular formula of C258H401N79O78 and a molecular weight of 5857 g/mol .

Scientific Research Applications

1. Field: Cancer Research Metastin, also known as KiSS-1, is a human metastasis suppressor gene that inhibits metastasis of human melanomas and breast carcinomas without affecting tumorigenicity . It has been recognized for its potential as a suitable biomarker and novel effective therapy for cancer metastasis .

3. Methods of Application The application of metastin in cancer research involves studying its effects on tumor cells. The focus is on how metastin can inhibit tumor invasion or migration through various pathways, such as focal adhesion kinase, paxillin, MAP kinase, or Rho A .

4. Results or Outcomes Studies have suggested that metastin inhibits tumor invasion or migration, which could potentially prevent or treat cancer metastasis . It has also been suggested that metastin could be a suitable biomarker in the identification of tumors with high metastatic potential .

Field: Reproductive Biology

  • Application Summary : Metastin plays a crucial role in the initiation of puberty and the regulation of reproductive functions . It is involved in the release of gonadotropin-releasing hormone (GnRH), which triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to sexual maturation and gametogenesis .
  • Methods of Application : The role of metastin in reproductive biology is studied by observing its effects on the hypothalamic-pituitary-gonadal axis, which regulates the reproductive system .
  • Results or Outcomes : Disrupting GPR54 signaling, which is activated by kisspeptins, can cause hypogonadotropic hypogonadism in rodents and humans .

Field: Kidney Function

  • Application Summary : Metastin may also play a role in kidney function , although the specific mechanisms and implications are not yet fully understood.
  • Methods of Application : The role of metastin in kidney function is studied by observing its effects on renal cells and processes .
  • Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .

Field: Neurobiology

  • Application Summary : Metastin is involved in the regulation of body temperature and energy homeostasis . It is also implicated in the modulation of mood and emotional responses .
  • Methods of Application : The role of metastin in neurobiology is studied by observing its effects on various brain regions, such as the hypothalamus .
  • Results or Outcomes : Disruptions in the Kisspeptin signaling pathway have been linked to mood disorders and abnormal energy balance .

Field: Cardiovascular Health

  • Application Summary : Recent studies suggest that Metastin may play a role in regulating blood pressure and heart rate .
  • Methods of Application : The role of metastin in cardiovascular health is studied by observing its effects on heart rate and blood pressure in animal models .
  • Results or Outcomes : While the specific outcomes of these studies are not detailed in the available resources , ongoing research aims to elucidate the potential therapeutic applications of Metastin in cardiovascular diseases.

Future Directions

Future research should investigate the potential hormonal role of metastin in the fetal and maternal circulation . The high fetal/maternal levels of metastin seen during pregnancy may affect adrenal production of aldosterone . There is also potential for Metastin to be used as a suitable biomarker in the identification of tumors with high metastatic potential and as a novel effective treatment modality for patients with metastasis . Further studies are needed to explore these possibilities .

properties

IUPAC Name

4-[[1-[1-[1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[2-[[1-[[1-[[5-amino-1-[[5-amino-1-[2-[[2-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[5-amino-1-[[1-[2-[[1-[2-[[5-amino-1-[[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[2-[[4-amino-1-[[1-[[4-amino-1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHDONZOCXSKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CNC=N9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C258H401N79O78
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5857 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metastin (human)

Citations

For This Compound
10
Citations
I Franceschini, D Lomet, M Cateau, G Delsol, Y Tillet… - Neuroscience …, 2006 - Elsevier
Kisspeptins are peptide ligands of the G protein-coupled receptor GPR54, recently shown to be essential to reproductive function. We have raised specific rabbit antisera against a …
Number of citations: 570 www.sciencedirect.com
MSI Khan, T Ohkubo, N Masuda, T Tachibana… - … and Physiology Part A …, 2009 - Elsevier
Metastin, an RFamide peptide, has been isolated from human placenta and possesses several physiological actions in mammals. However, little is known about this bioactive peptide in …
Number of citations: 19 www.sciencedirect.com
T Tanaka, S Ohkura, Y Wakabayashi… - Small Ruminant …, 2012 - Elsevier
Kisspeptin has been shown to potently stimulate LH secretion in various species. The purpose of the present study was to determine whether the stimulatory effect of kisspeptin on LH …
Number of citations: 20 www.sciencedirect.com
S Fukusumi, R Fujii, S Hinuma - Peptides, 2006 - Elsevier
Since the first discovery of a peptide with RFamide structure at its C-terminus (ie, an RFamide peptide) from an invertebrate in 1977, numerous studies on RFamide peptides have been …
Number of citations: 182 www.sciencedirect.com
C Magee, CD Foradori, JE Bruemmer… - …, 2009 - academic.oup.com
The purpose of the present study was to evaluate the effects of kisspeptin (KiSS) on LH and FSH secretion in the seasonally estrous mare and to examine the distribution and …
Number of citations: 84 academic.oup.com
DA Bechtold, SM Luckman - Journal of endocrinology, 2007 - joe.bioscientifica.com
In the three decades since FMRFamide was isolated from the clam Macrocallista nimbosa , the list of RFamide peptides has been steadily growing. These peptides occur widely across …
Number of citations: 152 joe.bioscientifica.com
C Magee - 2010 - search.proquest.com
Identified in 2003 for their role in reproductive physiology, kisspeptins have become major players in the field of reproductive neuroendocrinology. With the ability to act as a central …
Number of citations: 3 search.proquest.com
S Exner, C Schuldt, S Sachindra, J Du, I Heing-Becker… - researchgate.net
Supplementary Materials: AGTR1 Is Overexpressed in Neuroendocrine Neoplasms, Regulates Secretion and May Potentially Serve as a Page 1 1 Supplementary Materials: AGTR1 Is …
Number of citations: 0 www.researchgate.net
S Ayachi - 2017 - theses.fr
La douleur est un problème de santé publique majeur qui réduit la qualité de vie des patients et engendre un coût élevé pour la société. Malgré les efforts fournis pour développer de …
Number of citations: 3 www.theses.fr
S Ayachi - 2017 - theses.hal.science
La douleur est un problème de santé publique majeur qui réduit la qualité de vie des patients et engendre un coût élevé pour la société. Malgré les efforts fournis pour développer de …
Number of citations: 0 theses.hal.science

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